2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid
Description
2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid is an organic compound that features a sulfonylamino group attached to an acetic acid moiety
Properties
IUPAC Name |
2-[(4-fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-6-3-8(11)4-7(2)10(6)17(15,16)12-5-9(13)14/h3-4,12H,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTHDVYIEYZREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCC(=O)O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid typically involves the reaction of 4-fluoro-2,6-dimethylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2,6-dimethylphenylboronic acid: Used in similar synthetic applications, particularly in Suzuki-Miyaura coupling reactions.
4-Fluoro-2,6-dimethylphenylsulfonamide: Shares structural similarities and is used in similar biological applications.
Uniqueness
2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid is unique due to its combination of a sulfonylamino group and an acetic acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
